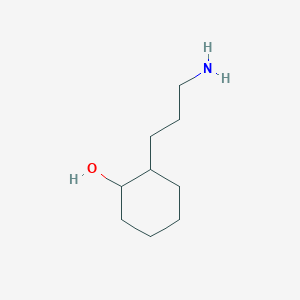
Cuban-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cubylamine involves readily available precursors. A series of homological cubylamines have been prepared, including pentacyclo [6.3.0.0 2,6 .0 3,10 .0 5,9 ]undecyl-4-amine (trishomocubyl-4-amine), pentacyclo [5.3.0.0 2,5 .0 3,9 .0 4,8 ]decyl-10-amine (bishomocubyl-10-amine), pentacyclo [4.3.0.0 2,5 .0 3,8 .0 4,7 ]nonyl-9-amine (homocubyl-9-amine), and pentacyclo [4.2.0.0 2,5 .0 3,8 .0 4,7 ]octyl-1-amine (cubylamine) .Molecular Structure Analysis
The molecular structure of cubylamine is complex and unique. It is suggested that the protonation of cubylamine in the gas phase takes place on the hydrocarbon moiety, leading to protonated amines . This process is highly exothermic and exergonic, driven by the release of strain attending the opening of the cubic moiety .Chemical Reactions Analysis
Cubylamine is involved in the Carbylamine reaction, which is a synthesis of an isocyanide by the reaction of a primary amine, chloroform, and base . This reaction involves the intermediacy of dichlorocarbene .Applications De Recherche Scientifique
Antiviral Agent Development
Cubylamines, including 1,4-diaminocubane (DAC), have garnered attention for their potential as antiviral agents. A study by Mahkam and Sharifi-Sanjani (2000) detailed the synthesis of polyamides using DAC and explored their properties, highlighting the antiviral relevance of cubylamines. The research showed that DAC can be released through hydrolysis of amide bonds in the polymer chain, suggesting a controlled release mechanism for antiviral applications (Mahkam & Sharifi Sanjani, 2000).
Therapeutic Applications
Cubylamine derivatives have been investigated for various therapeutic applications. For instance, Mahkam and Sharifi-Sanjani (2003) prepared biodegradable polyurethanes with cubylamines, demonstrating their potential as a therapeutic agent. These polymers, containing morphine groups, were studied for their drug release properties, offering insights into the slow release of therapeutic agents like DAC and morphine (Mahkam & Sharifi-Sanjani, 2003).
Gas-Phase Acidity Studies
In 2004, Abboud et al. investigated the gas-phase acidity of cubylamine, revealing significant insights into its chemical properties. The study found that the high acidity of cubylamine results from the release of strain energy and strong stereoelectronic interactions, which are critical for understanding its chemical behavior (Abboud et al., 2004).
NMDA Receptor Antagonist Research
Sklyarova et al. (2012) explored the potential of homocubyl amines as NMDA receptor antagonists. The study highlighted the similarity of these compounds to the neuroprotector Memantine and their affinity for the (+)MK-801 channel binding site. This research indicates the potential of cubylamines in neuroprotective therapies (Sklyarova et al., 2012).
Mechanism-Based Monoamine Oxidase B Inactivators
Zhou et al. (1997) synthesized and studied various cubylcarbinylamines as mechanism-based inactivators of monoamine oxidase B (MAO B). Their research indicated that these compounds act as time-dependent, irreversible inactivators of MAO B, providing valuable insights into the development of new MAO B inhibitors (Zhou et al., 1997).
Catalytic and Polymerization Applications
Cubylamines have also found applications in the field of catalysis and polymerization. Studies have demonstrated their role in facilitating various chemical reactions and polymer synthesis processes:
Catalysis in Polymerization : Barré et al. (2004) explored the use of cubylamine derivatives in catalyzing atom transfer radical polymerization of methyl methacrylate. This study provided insights into the thermoresponsive character of certain catalysts, highlighting the practical applications of cubylamine in polymer chemistry (Barré et al., 2004).
Cubylamines in MOF Synthesis : Kim et al. (2012) discussed the synthesis and adsorption/catalytic properties of Metal Organic Frameworks (MOFs), particularly CuBTC, where cubylamines might be implicated. This research underscores the potential of cubylamines in enhancing the functionality of MOFs, which are crucial in industrial applications (Kim et al., 2012).
Energetic Material Thermolysis : Russell and Brill (1991) investigated the thermal decomposition of energetic materials, including cubylammonium nitrate, demonstrating the significant role of cubylamines in understanding the behavior of energetic materials under thermal stress (Russell & Brill, 1991).
Aerobic Oxidative Cross-Coupling Reactions : The study by Wang et al. (2013) on the copper-catalyzed aerobic oxidative cross-coupling of arylamines and dialkylphosphites leading to N-arylphosphoramidates illustrates another application area of cubylamines in advanced chemical synthesis (Wang et al., 2013).
Dehydrogenation of Benzyl Amines : Hu and Kerton (2012) used a CuBr(2) and TEMPO catalyst system, which could potentially involve cubylamines, for the aerobic oxidation of primary and secondary benzyl amines. This research contributes to the understanding of cubylamine roles in oxidative reactions (Hu & Kerton, 2012).
N-Acetyltransferase Research : Boukouvala et al. (2008) reviewed the advancements in N-acetyltransferase research, which might include studies involving cubylamines. This research is significant for understanding the enzymatic functions and gene regulation involving these compounds (Boukouvala et al., 2008).
Orientations Futures
The future directions for research on cubylamine could include further exploration of its potential therapeutic applications, particularly as a NMDA receptor antagonist . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
cuban-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYBDQWZXOAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301912.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)
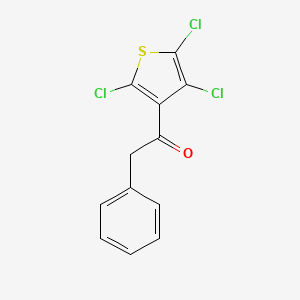
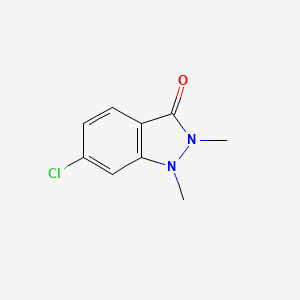
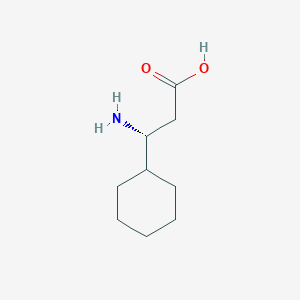
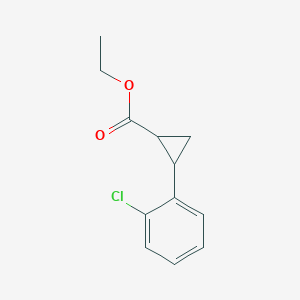
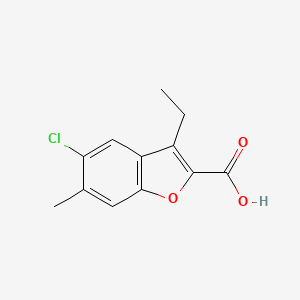

![[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3301970.png)
![4-butoxy-2,3-dimethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3301978.png)
